![molecular formula C15H12F3NO4 B14669881 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene CAS No. 50594-37-1](/img/structure/B14669881.png)
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to a benzene ring, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases such as potassium carbonate for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) solvent.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Nitroso derivatives: Formed through the oxidation of the nitro group.
Substituted benzene derivatives: Formed through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The ethoxy group can influence the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
2-Methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of an ethoxy group.
2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Contains a chloro group instead of a nitro group .
Uniqueness
2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Eigenschaften
CAS-Nummer |
50594-37-1 |
|---|---|
Molekularformel |
C15H12F3NO4 |
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
2-ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H12F3NO4/c1-2-22-14-9-12(7-8-13(14)19(20)21)23-11-5-3-10(4-6-11)15(16,17)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
NZNNBZARHMXARB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


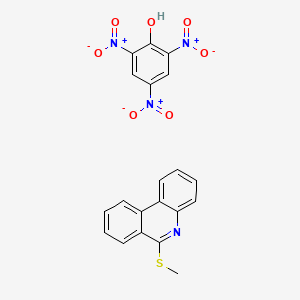
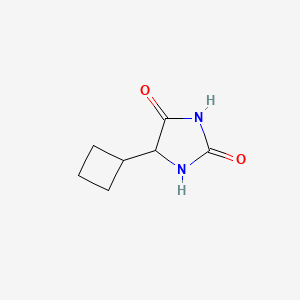
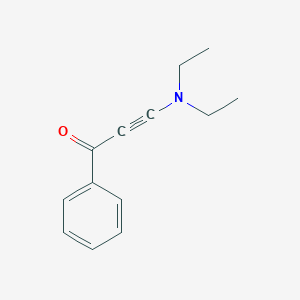
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
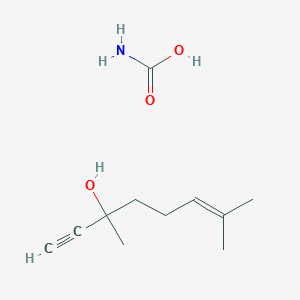

![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)


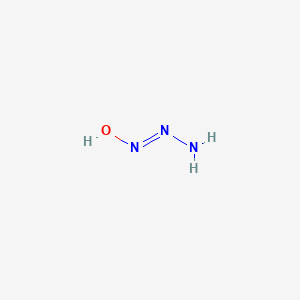
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
